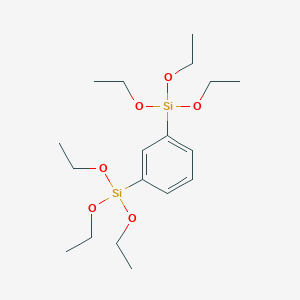

1,3-Bis(triethoxysilyl)benzene

Overview

Description

1,3-Bis(triethoxysilyl)benzene (1,3-BTESB) is a silyl ether compound commonly used in organic synthesis and industrial processes. It is a derivative of benzene, consisting of two ethoxy groups attached to the benzene ring. The compound is a colorless liquid, insoluble in water and soluble in organic solvents. It is highly reactive, and is used in various reactions, including the synthesis of polymers, catalysts, and other organic compounds.

Scientific Research Applications

Hydrolysis Behavior Studies

1,3-Bis(triethoxysilyl)benzene, as a precursor of bridged polysilsesquioxane, has been studied for its hydrolysis behavior. High-resolution 29Si nuclear magnetic resonance (NMR) spectroscopy revealed insights into the hydrolysis process of this compound, particularly the behavior of hydrolyzed and unhydrolyzed triethoxysilyl groups (Saito, Nishio, Kobayashi, & Sugahara, 2011).

Synthesis Optimization

The optimization of synthesizing 1,3-bis(isocyanatomethyl)benzene, a derivative of this compound, has been explored. This process involves studying factors like the molar ratio of raw materials, reaction temperature, and time to improve synthesis efficiency (Jianxun, Zheng, Li, Zhang, & Feng, 2018).

Membrane Production

This compound has been used in synthesizing proton-conducting sol–gel membranes. These membranes exhibit high water adsorption capacity and good proton conductivity, making them potentially useful in various industrial applications (Aparicio, Mosa, Sánchez, & Durán, 2005).

Adsorbents for Organic Compounds

This compound has been used in the synthesis of ethylene and phenylene bridged polysilsesquioxanes with amine and thiol groups. These materials show a high affinity for adsorbing volatile organic compounds (VOCs), indicating their potential use as effective adsorbents (Da̧browski, Barczak, Robens, Stolyarchuk, Yurchenko, Matkovskii, & Zub, 2007).

Mesoporous Material Synthesis

This compound has been utilized in the synthesis of mesoporous benzene−silica composites. These composites exhibit molecular-scale periodicity in their pore walls, indicating their utility in areas requiring highly ordered porous structures (Kapoor, Yang, & Inagaki, 2004).

Anion Transport Studies

The compound's derivatives have shown potent anionophoric activity, which is enhanced by modification with strong electron-withdrawing substituents. This property could be useful in developing materials for specific ion transport applications (Peng, Zhang, Sun, Cai, Chen, & Chen, 2016).

Mechanism of Action

Target of Action

1,3-Bis(triethoxysilyl)benzene is a silicon-based nucleophile . It primarily targets palladium (Pd) in Pd-catalyzed cross-coupling reactions . The role of this compound is to act as a reactive species in these reactions .

Mode of Action

The compound interacts with its target, palladium, in cross-coupling reactions . This interaction results in the formation of new chemical bonds, which is a key step in the synthesis of a variety of complex organic compounds .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of organically-modified silica networks . These networks are used in the preparation of silica aerogels, which have a variety of applications, including thermal insulation and drug delivery .

Pharmacokinetics

Given its use in the synthesis of silica aerogels, it’s likely that the compound’s bioavailability is influenced by the properties of these materials .

Result of Action

The primary result of this compound’s action is the formation of organically-modified silica networks . These networks can be used to create silica aerogels with a variety of properties, including high porosity and thermal insulation . Additionally, these aerogels can be chemically doped with silica-functionalized magnetite nanoparticles, which imparts magnetic behavior to the aerogels .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the synthesis of silica aerogels requires the careful control of factors such as the choice of surfactants, the ethanol-water volume ratio, and the molar ratio of tetraethoxysilane (TEOS) to this compound . These factors can significantly influence the properties of the resulting aerogels .

Safety and Hazards

In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

Future Directions

Properties

IUPAC Name |

triethoxy-(3-triethoxysilylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-14-13-15-18(16-17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBRVZDGOJHHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC(=CC=C1)[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469322 | |

| Record name | 1,3-Bis(triethoxysilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16067-99-5 | |

| Record name | 1,3-Bis(triethoxysilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

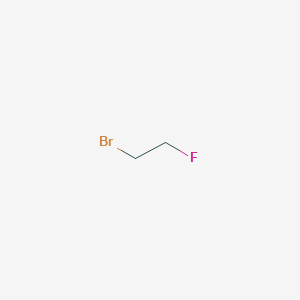

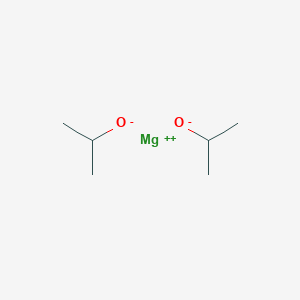

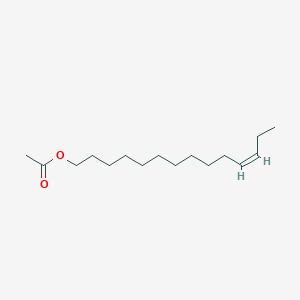

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

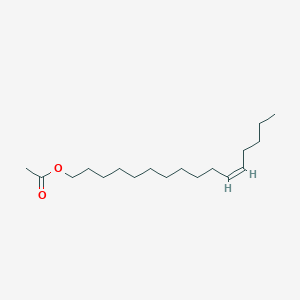

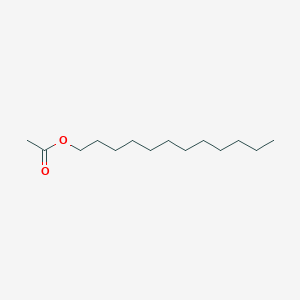

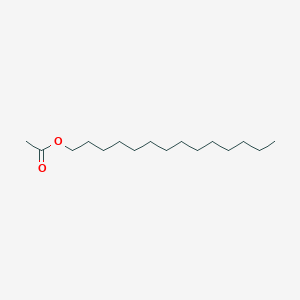

Feasible Synthetic Routes

Q1: What makes 1,3-Bis(triethoxysilyl)benzene suitable for creating porous low-k films?

A1: this compound acts as a bridging organic group in organosilicate glass (OSG) based low-k films. These films require controlled porosity to achieve the desired low dielectric constant (k-value). The structure of this compound, with its two triethoxysilyl groups connected to a benzene ring, allows it to co-condense with other precursors like tetraethoxysilane (TEOS). This co-condensation forms a siloxane network with embedded benzene rings, influencing the film's final porosity and mechanical properties [, ].

Q2: How does the ratio of this compound to other precursors affect the properties of the final film?

A2: Research has shown that varying the molar ratio of this compound to 1,3,5-tris(triethoxysilyl)benzene significantly impacts the film's characteristics []. For instance, different ratios lead to variations in:

Q3: Are there any challenges in using this compound for low-k film fabrication?

A3: One challenge is achieving the desired mechanical strength. While incorporating benzene bridges generally improves mechanical properties compared to methyl-terminated films, using this compound alone may not be sufficient to reach significant improvements []. Further research into optimizing precursor ratios or incorporating other bridging groups could be necessary. Additionally, the presence of oxygen-deficient defects, potentially linked to incomplete transformation of Si-OC2H5 groups during curing, can lead to UV-induced luminescence, which might be undesirable in certain applications [].

Q4: Beyond low-k films, are there other applications for this compound?

A4: Yes, this compound can be used to create highly ordered mesoporous silica materials with a unique pore wall structure []. This organized structure arises from the self-assembly of this compound with surfactants during synthesis. These materials have potential applications in areas like catalysis, adsorption, and separation science, thanks to their high surface area and ordered pore structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)